![molecular formula C19H26ClN3O4 B12287557 1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride](/img/structure/B12287557.png)
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1H-indole-2-carboxylique, 3-[2-(diméthylamino)éthyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]méthyl]-, éthylester, monochlorhydrate est un composé organique complexe doté d’une structure unique. Il appartient à la classe des dérivés d’indole, connus pour leurs diverses activités biologiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 1H-indole-2-carboxylique, 3-[2-(diméthylamino)éthyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]méthyl]-, éthylester, monochlorhydrate implique généralement plusieurs étapes. La matière première est souvent l’acide indole-2-carboxylique, qui subit une série de réactions pour introduire les différents groupes fonctionnels. Les voies de synthèse courantes comprennent :
Estérification : L’acide indole-2-carboxylique est estérifié avec de l’éthanol en présence d’un catalyseur acide fort pour former l’ester éthylique.
Amidation : L’ester est ensuite mis à réagir avec la 2-(diméthylamino)éthylamine pour introduire le groupe diméthylaminoéthyle.
Formation d’oxazolidinone : Le composé résultant est ensuite mis à réagir avec un dérivé d’oxazolidinone pour introduire le groupe oxazolidinyl.
Formation de chlorhydrate : Enfin, le composé est traité avec de l’acide chlorhydrique pour former le sel monochlorhydrate.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de synthèses automatisées peut améliorer l’efficacité et le rendement du processus de production. De plus, des techniques de purification telles que la cristallisation et la chromatographie sont utilisées pour obtenir le produit final à haute pureté.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 1H-indole-2-carboxylique, 3-[2-(diméthylamino)éthyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]méthyl]-, éthylester, monochlorhydrate peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’oxydants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe diméthylaminoéthyle.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d’aluminium dans de l’éther anhydre.
Substitution : Nucléophiles tels que les halogénures d’alkyle ou les amines en présence d’une base.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
L’acide 1H-indole-2-carboxylique, 3-[2-(diméthylamino)éthyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]méthyl]-, éthylester, monochlorhydrate a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est utilisé comme échafaudage pour le développement de nouveaux médicaments, en particulier ceux qui ciblent le système nerveux central.
Études biologiques : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Biologie chimique : Il sert de sonde pour étudier diverses voies biochimiques et interactions moléculaires.
Applications industrielles : Le composé est utilisé dans la synthèse de matériaux avancés et comme précurseur d’autres molécules organiques complexes.
Applications De Recherche Scientifique
1H-Indole-2-carboxylic acid,3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]methyl]-, ethylester, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel drugs, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Chemical Biology: It serves as a probe for studying various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mécanisme D'action
Le mécanisme d’action de l’acide 1H-indole-2-carboxylique, 3-[2-(diméthylamino)éthyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]méthyl]-, éthylester, monochlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le noyau indole peut interagir avec diverses enzymes et récepteurs, modulant leur activité. Le groupe diméthylaminoéthyle peut améliorer la capacité du composé à traverser les membranes biologiques, augmentant ainsi sa biodisponibilité. Le groupe oxazolidinyl peut former des liaisons hydrogène avec les protéines cibles, stabilisant le complexe composé-protéine.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide 1H-indole-2-carboxylique, 3-hydroxy-4-méthyl-, éthylester
- Acide 1H-indole-2-carboxylique, 3-[(diméthylamino)méthyl]-, éthylester
- Acide 1H-indole-2-carboxylique, 3-[2-(diméthylamino)éthyl]-
Unicité
L’acide 1H-indole-2-carboxylique, 3-[2-(diméthylamino)éthyl]-5-[[(4S)-2-oxo-4-oxazolidinyl]méthyl]-, éthylester, monochlorhydrate est unique en raison de la présence du groupe oxazolidinyl, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la stabilité du composé et sa capacité à former des interactions spécifiques avec des cibles biologiques, ce qui en fait un échafaudage précieux pour le développement de médicaments.
Propriétés
Formule moléculaire |
C19H26ClN3O4 |
|---|---|
Poids moléculaire |
395.9 g/mol |
Nom IUPAC |
ethyl 3-[2-(dimethylamino)ethyl]-5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indole-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H25N3O4.ClH/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13;/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24);1H |
Clé InChI |
GGMZETZRWDUKSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




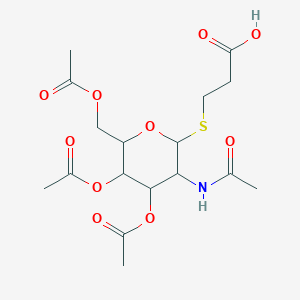
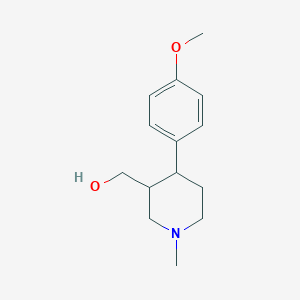
![1-[3-(Trifluoromethyl)cyclobutyl]ethan-1-one](/img/structure/B12287500.png)
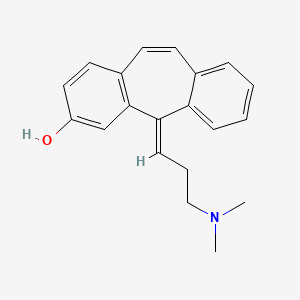

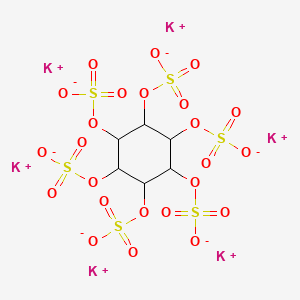
![2-chloro-6,7,8,9-tetrahydro-5H-Pyrido[2,3-d]azepine dihydrochloride](/img/structure/B12287530.png)

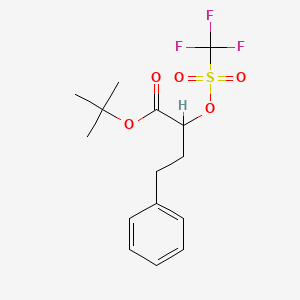
![2-[2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B12287546.png)
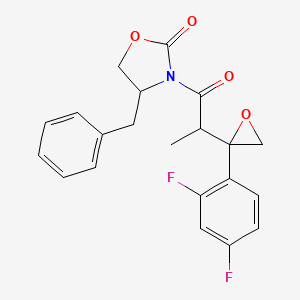
![3-Azabicyclo[3.1.0]hexane-2-carboxylic acid,3-[(2S)-2-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-3,3-dimethyl-1-oxobutyl]-6,6-dimethyl-, (1R,2S,5S)-](/img/structure/B12287566.png)
